molecular formula C22H27NO6 B4003109 1-{3-[4-(benzyloxy)phenoxy]propyl}pyrrolidine oxalate

1-{3-[4-(benzyloxy)phenoxy]propyl}pyrrolidine oxalate

Cat. No.: B4003109
M. Wt: 401.5 g/mol
InChI Key: UJTBTOOOOXJIFX-UHFFFAOYSA-N
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Description

1-{3-[4-(benzyloxy)phenoxy]propyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18383758 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodeoxygenation and Electrophilic Oxidation

The study by Lucien and Greer (2001) discusses an interesting aspect of photodeoxygenation of 1,2-benzodiphenylene sulfoxide, which generates an intermediate capable of oxidizing solvents like benzene to phenol. This process highlights the compound's potential application in creating electrophilic oxidants, albeit indirectly related to the compound , it provides insight into the type of chemical reactions and applications that related compounds might be involved in (Lucien & Greer, 2001).

Electrochemical Polymerization and Activity

Lu et al. (2014) investigated the electrochemical polymerization of pyrrole containing TEMPO side chains on a Pt electrode, showing its high electrocatalytic activity for benzyl alcohol oxidation. This suggests potential applications in developing novel materials with specific electrochemical properties (Lu et al., 2014).

Direct Hydroxylation

The work by Leng et al. (2008) on the direct hydroxylation of benzene to phenol using hybrid catalysts demonstrates a practical application in synthesizing phenol from benzene, showcasing the catalyst's efficiency and potential industrial application (Leng et al., 2008).

Pyrrole Coupling Chemistry

Mert, Demir, and Cihaner (2013) explored the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films. Their findings indicate potential applications in developing materials for metal recovery and ion sensors due to the films' selective voltammetric response and good electrochromic properties (Mert, Demir, & Cihaner, 2013).

Mixed-Lanthanide Metal-Organic Framework Thermometers

Yang et al. (2018) synthesized mixed-lanthanide metal-organic frameworks that can serve as ratiometric luminescent sensors for detecting temperature, indicating their use in temperature sensing applications (Yang et al., 2018).

Properties

IUPAC Name

oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.C2H2O4/c1-2-7-18(8-3-1)17-23-20-11-9-19(10-12-20)22-16-6-15-21-13-4-5-14-21;3-1(4)2(5)6/h1-3,7-12H,4-6,13-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTBTOOOOXJIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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